molecular formula C7H12O3 B15219637 2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid

2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B15219637
M. Wt: 144.17 g/mol
InChI Key: TZLQEZFNTVQBII-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid is a compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields such as synthetic chemistry, pharmaceutical chemistry, and chemical biology. The cyclopropane ring is known for its strained nature, which imparts unique reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor. For instance, the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst can yield the cyclopropane ring. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, dichloromethane as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: SOCl2, pyridine as solvent.

Major Products Formed

    Oxidation: Formation of 2-(2-Oxopropan-2-yl)cyclopropane-1-carboxylic acid.

    Reduction: Formation of 2-(2-Hydroxypropan-2-yl)cyclopropane-1-methanol.

    Substitution: Formation of 2-(2-Chloropropan-2-yl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive cyclopropane ring.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The strained cyclopropane ring can undergo ring-opening reactions, which can be exploited in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid
  • 2-(2-Hydroxyethyl)cyclopropane-1-carboxylic acid
  • 2-(2-Hydroxypropyl)cyclopropane-1-carboxylic acid

Uniqueness

2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-7(2,10)5-3-4(5)6(8)9/h4-5,10H,3H2,1-2H3,(H,8,9)

InChI Key

TZLQEZFNTVQBII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC1C(=O)O)O

Origin of Product

United States

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